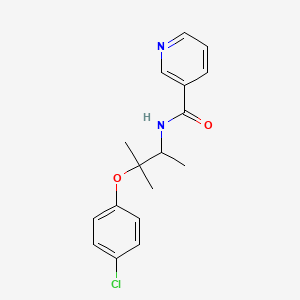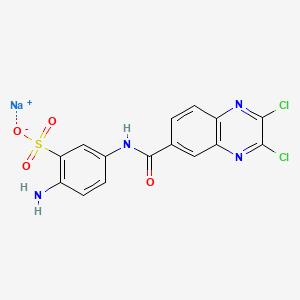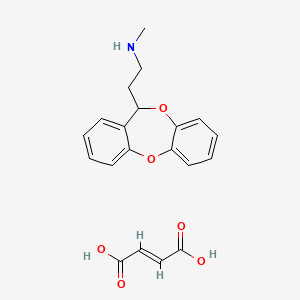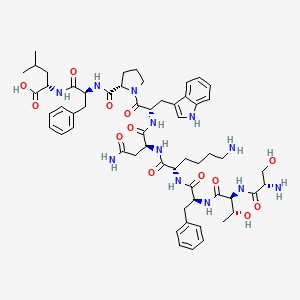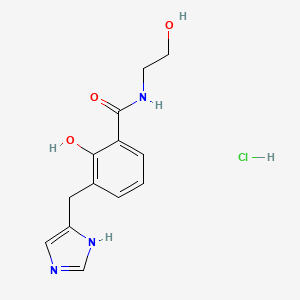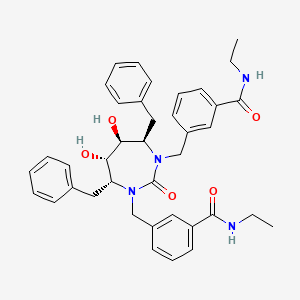
(+-)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of dibenzo(b,e)(1,4)dioxepin, a tricyclic compound, and is characterized by the presence of two chlorine atoms at the 7 and 8 positions, as well as a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,e)(1,4)dioxepin precursor. The key steps include chlorination, alkylation, and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the compound to a simpler form.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
(±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (±)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
Uniqueness
(±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is unique due to the presence of two chlorine atoms at the 7 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The dimethylaminoethyl side chain also contributes to its distinct properties compared to similar compounds.
This detailed article provides an overview of (±)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
81320-48-1 |
|---|---|
Fórmula molecular |
C17H18Cl3NO2 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
2-(2,3-dichloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2NO2.ClH/c1-20(2)8-7-15-11-5-3-4-6-14(11)21-16-9-12(18)13(19)10-17(16)22-15;/h3-6,9-10,15H,7-8H2,1-2H3;1H |
Clave InChI |
ZULGEJYGUALNPO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1C2=CC=CC=C2OC3=CC(=C(C=C3O1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



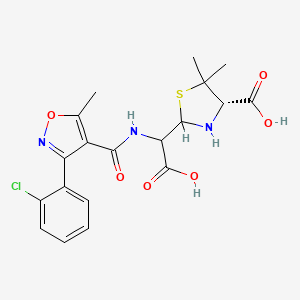
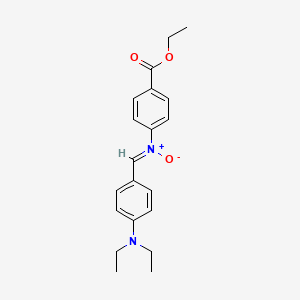
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
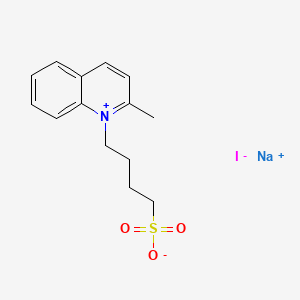

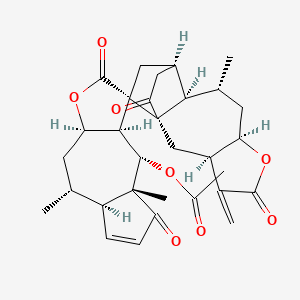
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
